8-Dodecyn-1-ol, acetate 8-Dodecyn-1-ol, acetate
Brand Name: Vulcanchem
CAS No.: 26906-26-3
VCID: VC17164314
InChI: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4,7-13H2,1-2H3
SMILES:
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol

8-Dodecyn-1-ol, acetate

CAS No.: 26906-26-3

Cat. No.: VC17164314

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

8-Dodecyn-1-ol, acetate - 26906-26-3

Specification

CAS No. 26906-26-3
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name dodec-8-ynyl acetate
Standard InChI InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4,7-13H2,1-2H3
Standard InChI Key KAOAAXSFXKKFGC-UHFFFAOYSA-N
Canonical SMILES CCCC#CCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

8-Dodecyn-1-ol acetate belongs to the family of dodecenyl acetates, characterized by a 12-carbon chain with an acetate group at the first position and a double bond at the eighth carbon. The Z (cis) and E (trans) isomers exhibit distinct physicochemical behaviors due to differences in molecular geometry. The molecular formula for both isomers is C14H26O2\text{C}_{14}\text{H}_{26}\text{O}_2, with a molecular weight of 226.35 g/mol .

Stereochemical Differentiation

  • Z-Isomer: The cis configuration results in a bent chain geometry, lowering the melting point (95–99°C) and boiling point (102–103°C at 2 Torr) .

  • E-Isomer: The trans configuration enables a linear chain arrangement, leading to a higher boiling point (300.1±21.0°C at 760 Torr) and light sensitivity .

Spectral Identification

Synthesis Methodologies

Wittig Reaction-Based Synthesis

A patent by CN101906034A outlines a scalable route using 8-hydroxyoctyltriphenylphosphine salt as the starting material :

  • Ylide Formation: Treatment with a strong base (e.g., sodium hydride) generates a phosphonium ylide.

  • Alkene Formation: Reaction with n-butyraldehyde in a mixed polar/nonpolar solvent (DMF/hexane) yields 8(Z/E)-dodecen-1-ol.

  • Acetylation: Treatment with acetic anhydride and pyridine produces the final acetate esters.
    This method achieves a 95:5 Z/E ratio and a 95% yield .

Acetylenic Coupling Strategy

An alternative approach involves a C3+C6=C9 and C9+C3=C12 coupling scheme :

  • Methoxyallene Synthesis: 2-Propyn-1-ol is converted to methoxyallene using potassium tert-butoxide.

  • Grignard Coupling: Reaction with 1-tert-butoxy-6-bromohexane forms 1-tert-butoxy-non-8-yne.

  • Mercuration and Alkylation: Transmetallation with lithium and alkylation with 1-bromopropane yields 1-tert-butoxy-dodec-8-yne.

  • Hydrogenation and Acetylation: Selective hydrogenation (Ni-P2/EDA catalyst) produces the Z-isomer, while LiAlH4 reduction followed by acetylation yields the E-isomer .

Physicochemical Properties

Property(Z)-8-Dodecen-1-yl Acetate (E)-8-Dodecen-1-yl Acetate
Melting Point95–99°COil
Boiling Point102–103°C (2 Torr)300.1±21.0°C (760 Torr)
Density0.881 g/cm³0.881±0.06 g/cm³
SolubilitySlight in DMSO, waterSlight in chloroform, DCM
StabilityHygroscopicLight-sensitive

The Z-isomer’s hygroscopic nature necessitates storage at 2–8°C, while the E-isomer requires protection from light .

Applications in Pest Management

Lepidopteran Sex Pheromones

Both isomers are integral to the pheromone blends of moth species. For the pear borer moth, a 95:5 Z/E mixture mimics natural pheromone signals, disrupting mating patterns and reducing pest populations . Field trials demonstrate that traps baited with 20 mg of the blend capture >80% of male moths .

Selectivity and Environmental Impact

The high stereochemical purity of synthesized products minimizes non-target effects. The Z-isomer’s dominance in blends aligns with receptor specificity in male moths, ensuring species-specific attraction .

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